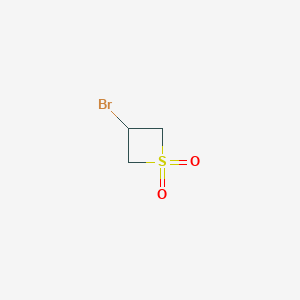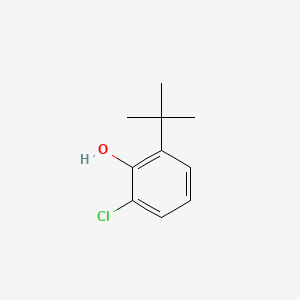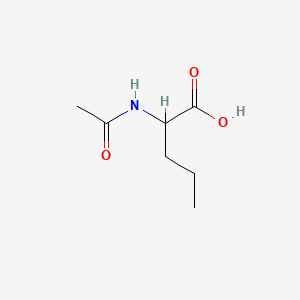
2-Bromoanthraquinone
Descripción general
Descripción
2-Bromoanthraquinone (2-BAQ) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a brominated derivative of anthraquinone, which is a naturally occurring polycyclic aromatic hydrocarbon. 2-BAQ is a potent inhibitor of the enzyme cyclooxygenase, and has been used in a variety of laboratory experiments to study the effects of cyclooxygenase inhibition.
Aplicaciones Científicas De Investigación
Precursors for Dyes and Drugs
2-Bromoanthraquinone and its derivatives are primarily used as precursors for the synthesis of dyes and drugs. Specifically, bromaminic acid analogues, synthesized from 2-substituted 1-amino-4-bromoanthraquinones, play a significant role in obtaining biologically active compounds and dyes. The replacement of the C4-bromo substituent with different (ar)alkylamino residues leads to the formation of valuable precursors for AQ drugs and dyes. These compounds are synthesized through various methods, yielding high purity and excellent isolated yields, making them essential in the textile and pharmaceutical industries (Malik, Baqi, & Müller, 2015).
Dye Synthesis
The bromination mechanism of anthraquinone derivatives, such as 1-aminoanthraquinone-2,4-disulfonic acid, is crucial in the synthesis of bromoamine acid, an important intermediate for dyes. Understanding this mechanism has led to the development of optimal processes for synthesizing bromoamine acid with high yield and good quality, enhancing the production of acid dyes (Yang, Wu, Sun, & Ni, 2006).
Novel Dyes and Biological Activity
Copper-catalyzed Ullmann condensation is used to create novel 1-amino-4-(ar)alkylaminoanthraquinone derivatives, which may serve as new dyes or exhibit biological activity. The versatility of the reactions, depending on the molecules and anions present, highlights the potential of these derivatives in experimental pharmacology and as tool compounds (Malik, Rashed, Wingen, Baqi, & Müller, 2016).
Antagonists of Platelet P2Y12 Receptors
Anthraquinone derivatives have been synthesized and optimized to act as potent, nonselective P2Y(12) receptor antagonists. These compounds, especially 1-amino-2-sulfoanthraquinone derivatives, show high P2Y(12) receptor affinity and could lead to the development of antithrombotic drugs. They represent new lead structures in the medical field due to their high affinity and non-cytotoxic nature (Baqi, Atzler, Köse, Glänzel, & Müller, 2009).
Mecanismo De Acción
- Role : It facilitates hydrogen transfer under light conditions, efficiently oxidizing the aromatic alcohol to the corresponding product .
- Its interaction with alpha-aromatic alcohols leads to hydrogen transfer, resulting in oxidation of the alcohol .
- By converting the secondary alcohol hydroxyl group to the corresponding ketocarbonyl group, 2-BrAQ accelerates lignin bond cleavage .
- The oxidation of aromatic alcohols by 2-BrAQ leads to the formation of acetophenone and other relevant products .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-Bromoanthraquinone plays a significant role in biochemical reactions, primarily as a photocatalyst. It has been experimentally proven to undergo hydrogen transfer with alpha-aromatic alcohols under light conditions, efficiently oxidizing the aromatic alcohol to the corresponding product . This compound interacts with various enzymes and proteins involved in redox reactions. For instance, it has shown good conversion and selectivity for most aromatic alcohols, but exhibits C-C bond cleavage and low selectivity with non-alpha-position aromatic alcohols . The nature of these interactions is primarily based on the electronegativity of the substituent at the 2 position of the anthraquinone ring and the acidity of the solvent .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. As a photocatalyst, it promotes the transfer of protons from alcohols to hydrogen acceptors, such as nitrobenzene, under light conditions . This activity can affect cellular redox states and potentially influence signaling pathways that are sensitive to oxidative stress. Additionally, the compound’s ability to oxidize aromatic alcohols may impact metabolic pathways involving these substrates, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a photocatalyst in redox reactions. Upon exposure to light, anthraquinone molecules are excited to generate singlet states, which rapidly form triplet molecules through intersystem crossing (ISC) in a solvent . These triplet molecules then participate in hydrogen transfer reactions with substrates such as 1-phenylethanol, leading to the oxidation of the alcohol to acetophenone . The efficiency of this process is influenced by the electronegativity of the substituent at the 2 position of the anthraquinone ring and the acidity of the solvent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound has been shown to maintain high photocatalytic activity over extended periods under light conditions . Its reactivity may decrease if the compound undergoes degradation or if the experimental conditions change, such as variations in solvent acidity or the presence of other reactive species . Long-term studies have indicated that this compound remains effective in promoting redox reactions, although its efficiency may vary depending on the specific experimental setup .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and effectively promote redox reactions without adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions . Studies have shown that the compound’s photocatalytic activity can lead to oxidative stress in cells, which may result in cellular damage or altered metabolic functions at elevated concentrations .
Metabolic Pathways
This compound is involved in metabolic pathways that include phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis, primarily catalyzed by cytochrome P450 enzymes . These reactions introduce or unmask hydrophilic groups, making the compound more water-soluble and easier to excrete . In phase II reactions, the compound may undergo conjugation with glucuronic acid, glutathione, or other cofactors, further enhancing its solubility and excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties, such as solubility and reactivity . Studies have shown that this compound can efficiently penetrate cell membranes and localize within specific cellular compartments, where it exerts its photocatalytic effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is known to localize within specific cellular compartments, such as the cytoplasm and mitochondria, where it can participate in redox reactions . Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its photocatalytic activity and overall efficacy .
Propiedades
IUPAC Name |
2-bromoanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrO2/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSDGYDTWADUJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277889 | |
| Record name | 2-Bromoanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
572-83-8 | |
| Record name | 2-Bromoanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4633 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromoanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromoanthracene-9,10-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1267244.png)



![1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B1267256.png)


![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B1267259.png)




